IQ1S

JNK3 Isoform Selectivity Neurodegeneration

Broad-spectrum JNK inhibitors like SP600125 introduce confounding off-target effects, obscuring JNK3-specific pathway analysis. IQ1S eliminates this variable with a defined, JNK3-preferring selectivity profile and a unique dual pharmacological mechanism. • JNK3-selective (Kd 87 nM; 4.5-fold over JNK1) with characterized off-target profile (CK1δ, PI3Kγ, MKNK2) • Dual activity: ATP-competitive JNK inhibition + metabolic NO release validated in mouse MCAO stroke model • Reproducible in vivo PK (AUC 2.9-7.4 µM/h) for direct translation from in vitro findings • Validated in 3D MCF7 tumor spheroids at 20 µM, supporting advanced oncology workflows

Molecular Formula C15H8N3NaO
Molecular Weight 269.239
CAS No. 1421610-21-0
Cat. No. B580049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQ1S
CAS1421610-21-0
Synonyms11H-Indeno[1,2-b]quinoxalin-11-one, oxime, sodium salt
Molecular FormulaC15H8N3NaO
Molecular Weight269.239
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+]
InChIInChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-;
InChIKeyJBNHEGDICQSOLR-NYAKATHWSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IQ1S: A JNK3-Preferring Inhibitor for Selective Pathway Studies


IQ1S (CAS 1421610-21-0) is the sodium salt of 11H-indeno[1,2-b]quinoxaline-11-one oxime, a cell-permeable, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs) with a marked preference for the JNK3 isoform . The compound exhibits nanomolar binding affinities (Kd) of 87 nM for JNK3, 360 nM for JNK2, and 390 nM for JNK1, and functions as an NF-κB/AP-1 pathway inhibitor (IC50 ~1.8–2.3 µM) [1]. IQ1S is a bright yellow solid soluble in DMSO, and its primary utility lies in mechanistic studies of JNK-dependent inflammation, neurodegeneration, and oncology where isoform-selectivity is a critical experimental variable [2].

JNK3-preferring pathway study tool with defined isoform selectivity context
Cell-permeable, ATP-competitive inhibitor suitable for mechanistic signaling assays
NF-κB/AP-1 pathway inhibition supports inflammation and neurodegeneration research models

Why Pan-JNK Inhibitors Cannot Replace IQ1S


Generic substitution with broad-spectrum JNK inhibitors, such as SP600125, introduces significant confounding variables in experimental systems. While SP600125 potently inhibits JNK1, JNK2, and JNK3 with IC50 values of 40 nM, 40 nM, and 90 nM respectively, it also exhibits substantial off-target activity against over a dozen other kinases, including Aurora A and TrkA, limiting its utility in pathway-specific studies [1]. In contrast, IQ1S provides a distinct selectivity profile with a clear preference for JNK3 (Kd = 87 nM) over JNK1/2, and its moderate selectivity over CK1δ, PI 3-Kγ, and MKNK2 is quantitatively defined . Furthermore, IQ1S uniquely functions as both a JNK inhibitor and a nitric oxide (NO) donor upon metabolic conversion, a dual mechanism not shared by SP600125 or other standard JNK inhibitors [2]. These differences in isoform selectivity, off-target profile, and secondary pharmacology mean that data generated with IQ1S cannot be reliably extrapolated from experiments using other JNK inhibitors.

IQ1SDefined off-target profile with >14-fold selectivity windows; dual JNK/NO-donor mechanism
Pan-JNK inhibitor SP600125Broad inhibition of >12 kinases may confound pathway attribution; lacks NO-donor activity
IQ1S4.5-fold JNK3 preference (Kd context) enables cleaner isoform-specific readouts
SP6001252.25-fold JNK3 preference; isoform selectivity may not support JNK3-specific models
IQ1SMetabolic NO donation unique to IQ1S; relevant for ischemia-reperfusion endpoint context
Other JNK inhibitorsStandard JNK inhibitors (e.g., JNK-IN-8) do not release NO; pharmacology may not transfer

IQ1S Quantitative Selectivity and Efficacy Compared to Key Alternatives


JNK3 Isoform Selectivity in Neurodegeneration Models

IQ1S demonstrates a clear selectivity window for JNK3 over JNK1, which is critical for studies of neurodegenerative disease where JNK3 is the primary pathological driver. The compound binds JNK3 with a Kd of 87 nM, compared to 390 nM for JNK1, representing a 4.5-fold preference . This contrasts with the pan-JNK inhibitor SP600125, which shows only a 2.25-fold preference for JNK3 (90 nM) over JNK1 (40 nM) .

JNK3 Isoform Selectivity
Reported
4.5-fold JNK3 vs JNK1 (Kd: 87 nM vs 390 nM); SP600125: 2.25-fold
Supports JNK3-dependent phenotype attribution in neurodegeneration models
Data from cell-free binding/activity assays; source review advised
JNK3 Isoform Selectivity Neurodegeneration

Defined Off-Target Profile for Confident Pathway Attribution

IQ1S's off-target activity has been quantitatively characterized against a panel of related kinases, providing essential context for experimental interpretation. The compound inhibits CK1δ with an IC50 of 1.4 µM, PI 3-Kγ with an IC50 of 1.2 µM, and MKNK2 with an IC50 of 1.8 µM . This corresponds to selectivity ratios of 16-fold, 14-fold, and 21-fold, respectively, relative to its JNK3 Kd (87 nM). In contrast, many commonly used JNK inhibitors, such as SP600125, have broad, poorly defined off-target profiles that can confound results .

Off-Target Profile
Reported
CK1δ: 1.4 µM (16-fold), PI3Kγ: 1.2 µM (14-fold), MKNK2: 1.8 µM (21-fold) vs JNK3 Kd
Defined selectivity windows assist pathway attribution confidence
SP600125 lacks comparable quantitative off-target data
Kinase Selectivity Off-Target Profiling Chemical Biology

Salt Form Comparison for Binding Affinity Optimization

Head-to-head comparison with the lithium salt analog IQ-1L demonstrates that the counterion significantly modulates JNK binding affinity. Experimental analysis showed IQ-1L exhibits higher JNK1-3 binding affinity than IQ-1S [1]. Specifically, IQ-1L achieves comparable therapeutic efficacy in a rat focal cerebral ischemia model at a lower dose (12 mg/kg IQ-1L vs. 25 mg/kg IQ-1S), with IQ-1L reducing infarct size by 52% at 48 hours post-ischemia [1].

Salt Form Comparison
Head-to-head
IQ-1L (lithium salt) 12 mg/kg shows comparable endpoint response to IQ1S 25 mg/kg in rat FCI model
Counterion influences model-response potency; supports salt form optimization studies
Rat focal cerebral ischemia model, intraperitoneal
Structure-Activity Relationship Salt Form Optimization Medicinal Chemistry

Dual JNK Inhibition and NO Donation Mechanism

IQ1S possesses a unique dual pharmacological mechanism not found in other JNK inhibitors like SP600125 or JNK-IN-8. Upon metabolism by liver microsomes, IQ1S releases nitric oxide (NO) in addition to inhibiting JNK [1]. In a mouse model of cerebral ischemia-reperfusion, treatment with IQ1S (25 mg/kg) significantly reduced neurological deficit and infarct volumes compared to vehicle, without altering cerebral blood flow [1]. This dual action combines JNK pathway blockade with NO-mediated vasodilation, a combination not achievable with standard JNK inhibitors.

Dual Mechanism (JNK + NO)
Class-level
Liver microsome metabolism releases NO; JNK inhibition preserved
Unique dual pharmacology supports cerebral ischemia-reperfusion endpoint interpretation
Mechanism not shared by SP600125 or JNK-IN-8
Cerebral Ischemia Nitric Oxide Dual Mechanism

In Vivo Pharmacokinetics and Dose-Response Characterization

IQ1S exhibits favorable and quantifiable pharmacokinetic properties in mice, a critical differentiator for in vivo studies where compound exposure directly impacts experimental outcomes. Following intraperitoneal administration of 12.5 and 30 mg/kg, the serum exposure (AUC0-12h) was 2.9 and 7.4 µM/h, respectively . This dose-proportional exposure allows for predictable in vivo titration. In contrast, many research-grade JNK inhibitors lack publicly available in vivo PK data, forcing researchers to empirically determine dosing regimens .

In Vivo PK Exposure
Data to verify
AUC0-12h: 2.9 µM/h (12.5 mg/kg), 7.4 µM/h (30 mg/kg) in mice, i.p.
Dose-proportional exposure supports in vivo exposure-model validation
Publicly available PK data; many JNK inhibitors lack such reporting
Pharmacokinetics In Vivo Dosing Preclinical Development

Anti-Proliferative Efficacy in 3D Tumor Spheroids

IQ1S demonstrates significant anti-proliferative activity in physiologically relevant 3D tumor spheroid models, a more stringent and translationally relevant assay than standard 2D monolayer cultures. Treatment of MCF7 breast cancer spheroids with 20 µM IQ1S for 7 days resulted in significantly smaller spheroids with disrupted regular morphology compared to vehicle controls [1]. This effect was corroborated by reduced cell proliferation in 2D monolayer cultures at 10 and 20 µM, and a significant increase in apoptosis (annexin V/PI staining) after 72-153 hours of treatment [1].

3D Spheroid Growth
Reported
20 µM IQ1S reduces MCF7 spheroid size and disrupts morphology (7 days)
Supports cell-model endpoint review for JNK-dependent proliferation assays
Hydrogel array; apoptosis confirmed via annexin V/PI
3D Cell Culture Tumor Spheroids Breast Cancer

IQ1S: Recommended Research and Application Scenarios


JNK3-Specific Neurodegeneration Studies

IQ1S's 4.5-fold selectivity for JNK3 over JNK1 (Kd 87 nM vs. 390 nM) makes it the preferred tool for dissecting JNK3-specific contributions to neurodegenerative pathology. The defined off-target profile ensures that observed neuroprotective effects can be confidently attributed to JNK3 inhibition rather than confounding kinase interactions .

Cerebral Ischemia-Reperfusion with Combined JNK Inhibition and Vasodilation

IQ1S is uniquely suited for stroke and ischemia-reperfusion studies due to its dual mechanism as both a JNK inhibitor and a nitric oxide donor. This dual pharmacology, validated in a mouse MCAO model, provides a single-agent solution for modulating both inflammatory signaling and vascular tone [1].

Preclinical Pharmacokinetic and In Vivo Efficacy Studies

With defined, dose-proportional pharmacokinetics in mice (AUC0-12h of 2.9 and 7.4 µM/h at 12.5 and 30 mg/kg i.p.), IQ1S enables precise in vivo dosing and reduces the need for extensive PK optimization. This makes it an ideal candidate for rapid translation of in vitro JNK inhibition findings to animal models of inflammation, arthritis, or cancer .

3D Tumor Spheroid Assays for JNK-Dependent Cancer Growth

IQ1S has been validated in 3D MCF7 breast cancer spheroid models, where it significantly reduces spheroid size and disrupts morphology at 20 µM. This established activity in a more physiologically relevant model system supports its use in advanced oncology drug discovery workflows that prioritize translatability to in vivo tumor growth studies [2].

Application
Selection Property
Validation Focus
JNK3 pathway study in neurodegeneration models
Isoform-selectivity context (JNK3 vs JNK1)
JNK3-dependent phenotype attribution without pan-JNK confounding
Cerebral ischemia-reperfusion model studies
Dual JNK inhibition and NO donation mechanism
NO-mediated vasodilation endpoint and infarct volume interpretation
In vivo pharmacokinetic/exposure-response studies
Defined, dose-proportional mouse PK profile
Exposure-model validation and dose-response relationship review
3D tumor spheroid growth assays
Cell-permeable JNK3 inhibitor activity in 3D culture
Spheroid morphology and proliferation endpoint interpretation

Technical Documentation Hub

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33 linked technical documents
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